Cas no 863780-90-9 ((3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate)

(3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate structure
863780-90-9 structure
商品名:(3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate
CAS番号:863780-90-9
MF:C22H34O6
メガワット:394.501767635345
CID:2048241
PubChem ID:101564407

(3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate 化学的及び物理的性質

名前と識別子

    • (3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate
    • (3R,5S)-3,5-Diacetoxy-1-(3,4-dimethoxyphenyl)decane
    • Methyl diacetoxy-6-gingerdiol
    • 3,5-Decanediol, 1-(3,4-dimethoxyphenyl)-, diacetate, (3R,5S)- (9CI)
    • (3R,5S)-O-Methyl-[6]-gingerdiol diacetate
    • DTXSID501269408
    • HY-N10792
    • CS-0636076
    • 3,5-Decanediol, 1-(3,4-dimethoxyphenyl)-, 3,5-diacetate, (3R,5S)-
    • AKOS040734215
    • 3,5-Decanediol, 1-(3,4-dimethoxyphenyl)-, diacetate
    • DA-75476
    • 863780-90-9
    • 3'-Methoxy-[6]-Gingerdiol 3,5-diacetate
    • 1-(3,4-Dimethoxyphenyl)decane-3,5-diyl diacetate
    • LMFA07010756
    • 3,5-Decanediol, 1-(3,4-dimethoxyphenyl)-, 3,5-diacetate
    • FS-7649
    • [3-acetyloxy-1-(3,4-dimethoxyphenyl)decan-5-yl] acetate
    • Methyl diacetoxy-[6]gingerdiol
    • QCJKXQWAFFZFLJ-UHFFFAOYSA-N
    • 3-(acetyloxy)-1-(3,4-dimethoxyphenyl)decan-5-yl acetate
    • CHEBI:175968
    • インチ: 1S/C22H34O6/c1-6-7-8-9-19(27-16(2)23)15-20(28-17(3)24)12-10-18-11-13-21(25-4)22(14-18)26-5/h11,13-14,19-20H,6-10,12,15H2,1-5H3/t19-,20+/m0/s1
    • InChIKey: QCJKXQWAFFZFLJ-VQTJNVASSA-N
    • ほほえんだ: C(C1C=CC(OC)=C(OC)C=1)C[C@@H](OC(=O)C)C[C@@H](OC(=O)C)CCCCC

計算された属性

  • せいみつぶんしりょう: 394.23553880g/mol
  • どういたいしつりょう: 394.23553880g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 28
  • 回転可能化学結合数: 15
  • 複雑さ: 452
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 71.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.1

じっけんとくせい

  • 色と性状: Powder

(3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M70520-5mg
(3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate
863780-90-9
5mg
¥5002.0 2021-09-08

(3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 -
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
2.2 Reagents: Sodium bicarbonate
3.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
リファレンス
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

合成方法 2

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
1.2 Reagents: Sodium bicarbonate
2.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
リファレンス
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

合成方法 3

はんのうじょうけん
1.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran ;  1 h, 0 °C → rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
2.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Dimethyl sulfoxide ,  1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dichloromethane ;  0 °C; 2 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Benzene ;  5 h, rt
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 0 °C
6.1 Reagents: Diethylmethoxyborane Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
6.2 Reagents: Sodium borohydride ;  6 h, -78 °C
6.3 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7
6.4 Reagents: Acetic acid Solvents: Ethyl acetate ;  2 h, rt
6.5 Reagents: Sodium bicarbonate Solvents: Water
7.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
7.2 Reagents: Sodium bicarbonate ;  neutralized
8.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
8.2 -
8.3 Reagents: Ammonium chloride Solvents: Water
9.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
9.2 Reagents: Sodium bicarbonate
10.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
リファレンス
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

合成方法 4

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Dimethyl sulfoxide ,  1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dichloromethane ;  0 °C; 2 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Benzene ;  5 h, rt
4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 0 °C
5.1 Reagents: Diethylmethoxyborane Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
5.2 Reagents: Sodium borohydride ;  6 h, -78 °C
5.3 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7
5.4 Reagents: Acetic acid Solvents: Ethyl acetate ;  2 h, rt
5.5 Reagents: Sodium bicarbonate Solvents: Water
6.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
6.2 Reagents: Sodium bicarbonate ;  neutralized
7.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
7.2 -
7.3 Reagents: Ammonium chloride Solvents: Water
8.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
8.2 Reagents: Sodium bicarbonate
9.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
リファレンス
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

合成方法 5

はんのうじょうけん
1.1 Reagents: Imidazole Solvents: Dichloromethane ;  2 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: N-methylmorpholine N-oxide ,  Osmium tetroxide Solvents: Acetone ,  Toluene ,  Water ;  overnight, rt
2.2 Reagents: Sodium sulfite Solvents: Water
2.3 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
3.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Dimethyl sulfoxide ,  1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dichloromethane ;  0 °C; 2 h, rt
5.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Benzene ;  5 h, rt
6.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 0 °C
7.1 Reagents: Diethylmethoxyborane Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
7.2 Reagents: Sodium borohydride ;  6 h, -78 °C
7.3 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7
7.4 Reagents: Acetic acid Solvents: Ethyl acetate ;  2 h, rt
7.5 Reagents: Sodium bicarbonate Solvents: Water
8.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
8.2 Reagents: Sodium bicarbonate ;  neutralized
9.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
9.2 -
9.3 Reagents: Ammonium chloride Solvents: Water
10.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
10.2 Reagents: Sodium bicarbonate
11.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
リファレンス
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

合成方法 6

はんのうじょうけん
1.1 Reagents: N-methylmorpholine N-oxide ,  Osmium tetroxide Solvents: Acetone ,  Toluene ,  Water ;  overnight, rt
1.2 Reagents: Sodium sulfite Solvents: Water
1.3 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
2.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Dimethyl sulfoxide ,  1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dichloromethane ;  0 °C; 2 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Benzene ;  5 h, rt
5.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 0 °C
6.1 Reagents: Diethylmethoxyborane Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
6.2 Reagents: Sodium borohydride ;  6 h, -78 °C
6.3 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7
6.4 Reagents: Acetic acid Solvents: Ethyl acetate ;  2 h, rt
6.5 Reagents: Sodium bicarbonate Solvents: Water
7.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
7.2 Reagents: Sodium bicarbonate ;  neutralized
8.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
8.2 -
8.3 Reagents: Ammonium chloride Solvents: Water
9.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
9.2 Reagents: Sodium bicarbonate
10.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
リファレンス
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

合成方法 7

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
1.2 Reagents: Sodium bicarbonate ;  neutralized
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
2.2 -
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
3.2 Reagents: Sodium bicarbonate
4.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
リファレンス
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

合成方法 8

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Benzene ;  5 h, rt
2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 0 °C
3.1 Reagents: Diethylmethoxyborane Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
3.2 Reagents: Sodium borohydride ;  6 h, -78 °C
3.3 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7
3.4 Reagents: Acetic acid Solvents: Ethyl acetate ;  2 h, rt
3.5 Reagents: Sodium bicarbonate Solvents: Water
4.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
4.2 Reagents: Sodium bicarbonate ;  neutralized
5.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
5.2 -
5.3 Reagents: Ammonium chloride Solvents: Water
6.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
6.2 Reagents: Sodium bicarbonate
7.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
リファレンス
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

合成方法 9

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
リファレンス
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

合成方法 10

はんのうじょうけん
1.1 Reagents: Triphenylphosphine Solvents: Dichloromethane ;  0.5 h, 0 °C → rt
2.1 Reagents: Ethylmagnesium bromide Solvents: Tetrahydrofuran ;  1 h, 0 °C → rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
3.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Dimethyl sulfoxide ,  1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dichloromethane ;  0 °C; 2 h, rt
5.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Benzene ;  5 h, rt
6.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 0 °C
7.1 Reagents: Diethylmethoxyborane Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
7.2 Reagents: Sodium borohydride ;  6 h, -78 °C
7.3 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7
7.4 Reagents: Acetic acid Solvents: Ethyl acetate ;  2 h, rt
7.5 Reagents: Sodium bicarbonate Solvents: Water
8.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
8.2 Reagents: Sodium bicarbonate ;  neutralized
9.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
9.2 -
9.3 Reagents: Ammonium chloride Solvents: Water
10.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
10.2 Reagents: Sodium bicarbonate
11.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
リファレンス
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

合成方法 11

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 0 °C
2.1 Reagents: Diethylmethoxyborane Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
2.2 Reagents: Sodium borohydride ;  6 h, -78 °C
2.3 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7
2.4 Reagents: Acetic acid Solvents: Ethyl acetate ;  2 h, rt
2.5 Reagents: Sodium bicarbonate Solvents: Water
3.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
3.2 Reagents: Sodium bicarbonate ;  neutralized
4.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
4.2 -
4.3 Reagents: Ammonium chloride Solvents: Water
5.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
5.2 Reagents: Sodium bicarbonate
6.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
リファレンス
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

合成方法 12

はんのうじょうけん
1.1 Reagents: Dimethyl sulfoxide ,  1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dichloromethane ;  0 °C; 2 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Benzene ;  5 h, rt
3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 0 °C
4.1 Reagents: Diethylmethoxyborane Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
4.2 Reagents: Sodium borohydride ;  6 h, -78 °C
4.3 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7
4.4 Reagents: Acetic acid Solvents: Ethyl acetate ;  2 h, rt
4.5 Reagents: Sodium bicarbonate Solvents: Water
5.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
5.2 Reagents: Sodium bicarbonate ;  neutralized
6.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
6.2 -
6.3 Reagents: Ammonium chloride Solvents: Water
7.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
7.2 Reagents: Sodium bicarbonate
8.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
リファレンス
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

合成方法 13

はんのうじょうけん
1.1 Reagents: Diethylmethoxyborane Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
1.2 Reagents: Sodium borohydride ;  6 h, -78 °C
1.3 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7
1.4 Reagents: Acetic acid Solvents: Ethyl acetate ;  2 h, rt
1.5 Reagents: Sodium bicarbonate Solvents: Water
2.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
2.2 Reagents: Sodium bicarbonate ;  neutralized
3.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
3.2 -
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
4.2 Reagents: Sodium bicarbonate
5.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
リファレンス
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

合成方法 14

はんのうじょうけん
1.1 Reagents: Titanium isopropoxide ,  (+)-BINOL Solvents: Dichloromethane ;  1 h, reflux; reflux → rt
1.2 Solvents: Dichloromethane ;  10 min, rt; rt → -78 °C
1.3 10 min, -78 °C; 70 h, -20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Imidazole Solvents: Dichloromethane ;  2 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: N-methylmorpholine N-oxide ,  Osmium tetroxide Solvents: Acetone ,  Toluene ,  Water ;  overnight, rt
3.2 Reagents: Sodium sulfite Solvents: Water
3.3 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
4.2 Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C; -78 °C → rt; 2 h, rt
4.3 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Dimethyl sulfoxide ,  1-Hydroxy-1,2-benziodoxol-3(1H)-one 1-oxide Solvents: Dichloromethane ;  0 °C; 2 h, rt
6.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Benzene ;  5 h, rt
7.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 0 °C
8.1 Reagents: Diethylmethoxyborane Solvents: Methanol ,  Tetrahydrofuran ;  30 min, -78 °C
8.2 Reagents: Sodium borohydride ;  6 h, -78 °C
8.3 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water ;  pH 7
8.4 Reagents: Acetic acid Solvents: Ethyl acetate ;  2 h, rt
8.5 Reagents: Sodium bicarbonate Solvents: Water
9.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  2 h, rt
9.2 Reagents: Sodium bicarbonate ;  neutralized
10.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
10.2 -
10.3 Reagents: Ammonium chloride Solvents: Water
11.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  0 °C; 1 h, rt
11.2 Reagents: Sodium bicarbonate
12.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, rt
リファレンス
Synthesis of gingerol and diarylheptanoids
Sabitha, Gowravaram; et al, Tetrahedron: Asymmetry, 2011, 22(24), 2124-2133

(3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate Raw materials

(3R,5S)-1-(3,4-dimethoxyphenyl)decane-3,5-diyl diacetate Preparation Products

おすすめ記事

推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.